molecular formula C21H14BrN3O5 B12470841 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol

2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol

Cat. No.: B12470841
M. Wt: 468.3 g/mol
InChI Key: MJQNNEDSIAKMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol is a complex organic compound known for its unique chemical structure and properties. This compound is part of the Schiff base family, which is characterized by the presence of an imine group (C=N). Schiff bases are widely studied due to their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol typically involves the condensation reaction between an aldehyde and an amine. The specific synthetic route for this compound includes the reaction of 2-(3-bromophenyl)-1,3-benzoxazole-5-carbaldehyde with 6-methoxy-4-nitrophenol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

    Condensation: The imine group (C=N) can participate in further condensation reactions with other aldehydes or amines to form more complex structures.

Scientific Research Applications

2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain enzymes. Additionally, the imine group (C=N) can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol can be compared with other similar Schiff base compounds, such as:

Properties

Molecular Formula

C21H14BrN3O5

Molecular Weight

468.3 g/mol

IUPAC Name

2-[[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxy-4-nitrophenol

InChI

InChI=1S/C21H14BrN3O5/c1-29-19-10-16(25(27)28)8-13(20(19)26)11-23-15-5-6-18-17(9-15)24-21(30-18)12-3-2-4-14(22)7-12/h2-11,26H,1H3

InChI Key

MJQNNEDSIAKMIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.